3-(4-methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]-4H-chromen-4-one
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Overview
Description
3-(4-methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-methylphenylamine in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to yield the desired chromen-4-one derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
3-(4-methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amino groups can be replaced by other functional groups using appropriate reagents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]-4H-chromen-4-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
3-(4-methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]-4H-chromen-4-one can be compared with other chromen-4-one derivatives, such as:
3-(4-Hydroxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]chromen-4-one: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
3-(4-Methoxyphenyl)-5-methyl-7-[(4-chlorophenyl)amino]chromen-4-one: The presence of a chlorine atom can influence the compound’s chemical properties and interactions with biological targets.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-methyl-7-(4-methylanilino)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-15-4-8-18(9-5-15)25-19-12-16(2)23-22(13-19)28-14-21(24(23)26)17-6-10-20(27-3)11-7-17/h4-14,25H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDQWXZYJGXUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C(=C2)C)C(=O)C(=CO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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